REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][PH:4](=[O:8])[O:5][CH2:6][CH3:7].Br[CH2:10][CH:11]1[CH2:13][CH2:12]1.O>O1CCCC1>[CH:13]1([CH2:12][P:4]([CH3:3])(=[O:8])[O:5][CH2:6][CH3:7])[CH2:11][CH2:10]1 |f:0.1|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.24 g
|
Type
|
reactant
|
Smiles
|
CP(OCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for a further 3 hours at 20°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 25°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
The clear solution is then partitioned between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
Separation of the organic layer
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
|
CUSTOM
|
Details
|
affords a pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
Distillation under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CP(OCC)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |